molecular formula C10H8F2O2 B2876734 3-(2,2-Difluorocyclopropyl)benzoic acid CAS No. 1896596-74-9

3-(2,2-Difluorocyclopropyl)benzoic acid

Cat. No.: B2876734
CAS No.: 1896596-74-9
M. Wt: 198.169
InChI Key: KONANCUVFMFIFD-UHFFFAOYSA-N
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Description

3-(2,2-Difluorocyclopropyl)benzoic acid is a chemical compound with the molecular formula C₁₀H₈F₂O₂ and a molecular weight of 198.17 g/mol . This compound is characterized by the presence of a difluorocyclopropyl group attached to a benzoic acid moiety, making it an interesting subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a benzoic acid derivative with a difluorocarbene source under controlled conditions . The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the formation of the difluorocyclopropyl ring.

Industrial Production Methods

Industrial production of 3-(2,2-Difluorocyclopropyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluorocyclopropyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-(2,2-Difluorocyclopropyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluorocyclopropyl)benzoic acid involves its interaction with specific molecular targets. The difluorocyclopropyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2-Dichlorocyclopropyl)benzoic acid
  • 3-(2,2-Dibromocyclopropyl)benzoic acid
  • 3-(2,2-Difluorocyclopropyl)phenylacetic acid

Uniqueness

3-(2,2-Difluorocyclopropyl)benzoic acid is unique due to the presence of the difluorocyclopropyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where fluorine atoms play a crucial role, such as in medicinal chemistry and materials science .

Properties

IUPAC Name

3-(2,2-difluorocyclopropyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c11-10(12)5-8(10)6-2-1-3-7(4-6)9(13)14/h1-4,8H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONANCUVFMFIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1896596-74-9
Record name 3-(2,2-difluorocyclopropyl)benzoic acid
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